

# An In-depth Technical Guide to 18:1 Ethylene Glycol Esters

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological relevance of **18:1 Ethylene Glycol** esters. The "18:1" designation refers to the oleic acid moiety, an eighteen-carbon monounsaturated fatty acid, which is esterified with ethylene glycol. This can result in two primary compounds: Ethylene Glycol Monooleate and Ethylene Glycol Dioleate. This document will address both, providing detailed information for researchers and professionals in drug development and related scientific fields.

### **Core Concepts and Definitions**

Ethylene glycol esters of oleic acid are non-ionic surfactants with applications as emulsifiers, emollients, and lubricants. The fundamental structures consist of a hydrophilic ethylene glycol head and a lipophilic oleic acid tail.

- Ethylene Glycol Monooleate: Comprises one molecule of oleic acid esterified to one of the hydroxyl groups of ethylene glycol.
- Ethylene Glycol Dioleate: Comprises two molecules of oleic acid esterified to both hydroxyl groups of ethylene glycol.[1]

The properties and applications of these esters can be influenced by the degree of esterification and the potential for polymerization of the ethylene glycol unit, leading to



poly(ethylene glycol) (PEG) esters. This guide focuses on the simple, non-polymerized esters.

## **Physicochemical Properties**

The quantitative data for Ethylene Glycol Monooleate and Dioleate are summarized in the tables below for easy comparison. It is important to note that some of the available data pertains to poly(ethylene glycol) esters, which can have varying chain lengths of the PEG component.

# Table 1: Physicochemical Properties of Ethylene Glycol Monooleate (and related PEG Monooleates)



Property	Value	Notes
Molecular Formula	С20Н38О3	For the simple monoester
Molecular Weight	342.5 g/mol	Calculated for C20H38O3
Appearance	Light yellow viscous liquid	[2]
Solubility	Dispersible in water; soluble in ethanol, isopropanol, toluene, and acetone. Miscible with fatty oils and paraffin.	[2]
Density	~1.034 g/mL at 25°C	For poly(ethylene glycol) monooleate[2]
Boiling Point	>260°C	For poly(ethylene glycol) monooleate[2]
Flash Point	113°C	For poly(ethylene glycol) monooleate
Refractive Index	n20/D 1.464 - 1.468	For poly(ethylene glycol) monooleate
Acid Value	≤ 1 mg KOH/g	For poly(ethylene glycol) monooleate
Saponification Value	105 - 120 (for n≈5-6) or 65 - 85 (for n≈10)	For poly(ethylene glycol) monooleate
Hydroxyl Value	50 - 70 (for n≈5-6) or 65 - 90 (for n≈10)	For poly(ethylene glycol) monooleate
Iodine Value	50 - 60 (for n≈5-6) or 27 - 34 (for n≈10)	For poly(ethylene glycol) monooleate

Table 2: Physicochemical Properties of Ethylene Glycol Dioleate (1,2-Dioleoyl Ethylene Glycol)



Property	Value	Notes
Molecular Formula	С38Н70О4	
Molecular Weight	590.96 g/mol	-
Appearance	-	-
Solubility	Dispersible in water; soluble in toluene, ethanol, and acetone	
Density	0.945 g/mL at 25°C	_
Boiling Point	>260°C	_
Melting Point	-15°C	-
Refractive Index	n20/D 1.471	_
Acid Value	≤ 4 mg KOH/g	-
Hydroxyl Value	≤ 10 mg KOH/g	<del>-</del>

# Experimental Protocols Synthesis of 18:1 Ethylene Glycol Esters

The synthesis of ethylene glycol oleates is typically achieved through direct esterification or transesterification.

1. Direct Esterification of Oleic Acid and Ethylene Glycol

This method involves the reaction of oleic acid with ethylene glycol, usually in the presence of an acid catalyst.

- Materials: Oleic acid, ethylene glycol, p-toluenesulfonic acid (catalyst).
- Procedure:
  - Combine oleic acid and ethylene glycol in a molar ratio appropriate for the desired product (1:1 for the monoester, 2:1 for the diester, often with an excess of the alcohol to drive the reaction).



- Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.5% by weight of the fatty acid).
- Heat the reaction mixture to 180-190°C with constant stirring and nitrogen bubbling.
- Continuously remove the water formed during the reaction using a Dean-Stark apparatus to drive the equilibrium towards the ester product.
- Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a certain threshold (e.g., < 3 mg KOH/g).
- After completion, cool the mixture and purify the product by washing with distilled water to remove the excess glycol and catalyst.
- 2. Enzymatic Synthesis of Ethylene Glycol Oleate

Enzymatic synthesis offers a milder and more specific alternative to chemical catalysis.

- Materials: Oleic acid, ethylene glycol, immobilized lipase (e.g., from Candida antarctica).
- Procedure:
  - Combine oleic acid and ethylene glycol in a solvent-free system. A molar ratio of 1:2 (acid to alcohol) has been shown to be effective.
  - Add the immobilized lipase (e.g., 1% w/w).
  - Maintain the reaction at a controlled temperature (e.g., 70°C) with agitation (e.g., 600 rpm).
  - Monitor the conversion of oleic acid to the ester over time. High conversions (up to 99%)
     can be achieved within 32 hours.
  - The enzyme can be recovered by filtration and potentially reused.

### **Analytical Methods for Ethylene Glycol Esters**



The analysis of ethylene glycol and its esters in various matrices is crucial for quality control and research.

- Gas Chromatography (GC): GC with a flame ionization detector (FID) is a primary method for the analysis of ethylene glycol and its esters. Sample preparation may involve acidification, esterification (for the free glycol), and extraction into an organic solvent. Internal standards are necessary for accurate quantification.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with an
  evaporative light scattering detector (ELSD) can be used to separate and quantify
  polyethylene glycol fatty acid esters. This method can separate oligomers based on the
  number of ethylene oxide units.

### **Biological Pathways and Significance**

While specific signaling pathways for **18:1 ethylene glycol** esters are not well-documented, their biological impact is primarily understood through the metabolism of their constituent parts: ethylene glycol and oleic acid. Upon ingestion or absorption, these esters are likely hydrolyzed by esterases into ethylene glycol and oleic acid.

#### **Metabolic Pathway of Ethylene Glycol**

The metabolic fate of ethylene glycol is of significant toxicological concern. It is metabolized in the liver through a series of oxidation steps.



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Metabolic pathway of ethylene glycol.

The accumulation of metabolites, particularly glycolic acid and oxalic acid, is responsible for the toxicity associated with ethylene glycol ingestion. Glycolic acid contributes to metabolic acidosis, while oxalic acid can precipitate as calcium oxalate crystals, leading to renal damage.

#### **Fate of Oleic Acid**

Oleic acid, being a common dietary fatty acid, is readily metabolized through beta-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be used for the synthesis of other lipids.

#### Conclusion

The **18:1 ethylene glycol** esters, encompassing both the monooleate and dioleate forms, are versatile non-ionic surfactants with well-characterized physicochemical properties. Their synthesis can be achieved through both chemical and enzymatic routes, with the latter offering a more sustainable approach. While they do not appear to have specific signaling roles, their biological significance is tied to the metabolism of ethylene glycol and oleic acid. A thorough understanding of these properties and pathways is essential for their safe and effective application in research, drug development, and various industrial formulations.

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## References

- 1. Ethylene glycol properties and uses | PCC Group [products.pcc.eu]
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